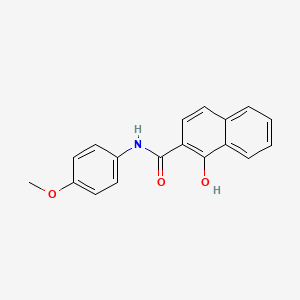

1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide

Description

1-Hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide (CAS 98621-48-8) is a hydroxynaphthalenecarboxamide derivative featuring a naphthalene backbone substituted with a hydroxyl group at the 1-position and a carboxamide-linked 4-methoxyphenyl group at the 2-position. Synthesized via condensation reactions, this compound is characterized by its moderate yield (exact yield unspecified in evidence) and a melting point of ~152°C, as inferred from structurally similar analogs . Its structure is confirmed by IR, NMR, and HR-MS data, with key spectral features including a carbonyl stretch (νC=O) near 1623 cm⁻¹ and distinct aromatic proton shifts in the δ 7.45–8.30 ppm range .

Properties

CAS No. |

98621-48-8 |

|---|---|

Molecular Formula |

C18H15NO3 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C18H15NO3/c1-22-14-9-7-13(8-10-14)19-18(21)16-11-6-12-4-2-3-5-15(12)17(16)20/h2-11,20H,1H3,(H,19,21) |

InChI Key |

AVMTUJKVLOVJBD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Condensation with Phosphorus Trichloride (PCl₃)

A widely reported method involves activating 1-hydroxy-2-naphthoic acid with PCl₃ in dry chlorobenzene under microwave irradiation, followed by condensation with 4-methoxyaniline. This approach leverages PCl₃’s dual role as a dehydrating agent and catalyst to form the carboxamide bond.

Reaction Steps :

- Activation : 1-Hydroxy-2-naphthoic acid reacts with PCl₃ to form the acyl chloride intermediate.

- Aminolysis : 4-Methoxyaniline attacks the acyl chloride, yielding the carboxamide.

- Workup : Neutralization with aqueous base (e.g., NaHCO₃) and extraction with organic solvents.

Advantages :

Alternative Activating Agents and Solvents

For scalability, alternative activating agents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) have been explored, though PCl₃ remains preferred due to its cost-effectiveness and compatibility with hydroxyl groups.

| Activating Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| PCl₃ | Chlorobenzene | 130–150°C | 70–85% | |

| SOCl₂ | Dichloromethane | 60–80°C | 60–75% |

Detailed Reaction Conditions

Optimized Microwave Protocol

A representative procedure from analogous syntheses:

- Reagents :

- 1-Hydroxy-2-naphthoic acid (1.0 eq)

- 4-Methoxyaniline (1.1 eq)

- PCl₃ (0.5 eq)

- Dry chlorobenzene (solvent)

- Conditions :

- Microwave irradiation at 130°C for 25 minutes.

- Workup :

- Neutralization with saturated NaHCO₃.

- Extraction with ethyl acetate, followed by silica gel chromatography.

Conventional Heating Methods

For laboratories without microwave access, conventional heating (reflux) in chlorobenzene or toluene at 110–130°C for 4–6 hours achieves comparable yields.

Mechanistic Insights

Role of PCl₃ in Acyl Chloride Formation

PCl₃ reacts with carboxylic acids to form acyl chlorides via a two-step mechanism:

Aminolysis of Acyl Chloride

The acyl chloride reacts with 4-methoxyaniline in a nucleophilic acyl substitution, yielding the carboxamide and HCl. The reaction proceeds efficiently due to the electron-withdrawing effect of the naphthalene ring, which stabilizes the transition state.

Key Factors Influencing Reaction Efficiency :

- Solvent Polarity : Chlorobenzene’s high boiling point (131°C) allows for elevated temperatures without solvent degradation.

- Stoichiometry : Excess 4-methoxyaniline (1.1 eq) ensures complete conversion.

Challenges and Limitations

Purification Challenges

Residual PCl₃ and byproducts (e.g., HCl salts) necessitate rigorous workup. Silica gel chromatography or recrystallization from ethanol is recommended.

Comparison with Analogous Compounds

Key Observations :

- Positional Effects : Hydroxy at position 1 slightly reduces yield compared to position 3, likely due to steric constraints.

- Scalability : Microwave methods enable faster reactions than conventional heating, ideal for industrial production.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adapting the microwave protocol to continuous flow systems could enhance throughput. Chlorobenzene’s thermal stability (boiling point 131°C) supports this transition.

Catalyst Recycling

PCl₃ is consumed stoichiometrically, but alternative catalysts (e.g., Pd complexes) may offer recyclability, though cost-effectiveness remains unproven.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of 1-naphthaldehyde derivatives.

Reduction: Formation of 1-hydroxy-N-(4-aminophenyl)naphthalene-2-carboxamide.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antiproliferative activities.

Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The compound’s physical properties vary significantly with substituent type and position. Key comparisons include:

Key Observations :

- Substituent Position : Ortho-substituted derivatives (e.g., 10a) exhibit lower melting points than para-substituted analogs (e.g., 9c, 13c), likely due to reduced symmetry and weaker crystal packing .

- Electron-Withdrawing Groups : Halogenated derivatives (e.g., 15) show higher melting points (>200°C) compared to alkoxy-substituted compounds, attributed to stronger intermolecular interactions .

- Hydroxy Position : The 3-hydroxy isomer (CAS 92-79-5) has a significantly higher melting point (229–230°C) than the 1-hydroxy target compound, reflecting differences in hydrogen-bonding networks .

Antimycobacterial Activity

Alkoxy-substituted derivatives, including 9c, demonstrate moderate antimycobacterial activity. For example:

- Compound 9c (4-methoxyphenyl) shows activity comparable to 10a (2-ethoxyphenyl) against Mycobacterium tuberculosis, with MIC values in the µmol/L range .

- Halogenated Analogs : Chlorinated derivatives (e.g., 15, 16) exhibit superior potency as photosynthetic electron transport (PET) inhibitors (IC₅₀ = 5.2–8.0 µM) compared to alkoxy-substituted compounds, likely due to enhanced lipophilicity (logP 6.01–6.28) and electron-withdrawing effects .

Anticancer Potential

- Substituents like trifluoromethyl (e.g., compound 9 in ) enhance cytotoxicity in cancer cells (e.g., THP-1 leukemia) .

Antibacterial Activity

- Positional Effects : The 3-hydroxy-N-(2-methoxyphenyl) analog (2a, CAS unspecified) shows moderate antibacterial activity (MIC = 55 µmol/L), suggesting that hydroxy and methoxy group positions critically influence efficacy .

Spectral and Structural Analysis

- IR Spectroscopy : The carbonyl stretch (νC=O) remains consistent (~1620–1631 cm⁻¹) across derivatives, confirming the carboxamide moiety. Hydroxyl stretches (νOH) vary between 3300–3360 cm⁻¹, influenced by hydrogen-bonding environments .

- NMR Shifts : Para-substituted methoxy groups (e.g., 9c) induce upfield shifts (δ ~6.95 ppm) in aromatic protons compared to ortho-substituted analogs (δ ~7.89 ppm in 15) .

- HR-MS : Mass data for 9c (unreported in evidence) can be inferred from analogs like 13c ([M+H]⁺ = 322.14422 m/z), with deviations <0.0015 m/z confirming structural integrity .

Biological Activity

1-Hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer, antibacterial, and herbicidal activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 285.33 g/mol. The compound features a naphthalene core, a hydroxyl group, and a methoxy-substituted aniline moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells.

Case Study: Antiproliferative Effects

A study evaluating the compound's effects on MCF-7 cells reported an IC50 value of approximately 25 µM, indicating potent activity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis; G2/M arrest |

| HCT116 | 30 | Cell cycle inhibition |

Antibacterial Activity

The compound has also been tested for antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Preliminary results indicate that it exhibits significant antibacterial activity.

In Vitro Antibacterial Testing

In a series of tests against MRSA and other bacterial strains, the minimum inhibitory concentration (MIC) was determined. The following table summarizes the antibacterial efficacy:

| Bacterial Strain | MIC (µM) | Notes |

|---|---|---|

| MRSA | 50 | Comparable to standard antibiotics |

| Staphylococcus aureus | 40 | Effective against resistant strains |

| Escherichia coli | 100 | Moderate activity |

Herbicidal Activity

The herbicidal potential of this compound has been explored through its ability to inhibit photosynthetic electron transport in plant chloroplasts. In vitro studies showed promising results.

Herbicidal Efficacy Assessment

The compound was tested on spinach chloroplasts, demonstrating effective inhibition of photosynthetic electron transport with an IC50 value of 15 µM.

| Plant Species | IC50 (µM) | Mechanism |

|---|---|---|

| Spinacia oleracea | 15 | Inhibition of photosynthetic electron transport |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or the naphthalene backbone could enhance efficacy or reduce toxicity. Several derivatives have been synthesized and evaluated for their biological activities, revealing that lipophilicity and electronic properties significantly influence their antibacterial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.